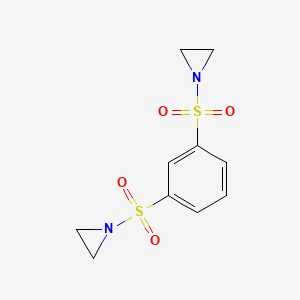
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide is a heterocyclic compound with a unique structure that includes a thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiazine precursor with methylating agents under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiazine derivatives .
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-2-phenyl-3,6-dihydrothiazine: Lacks the 1-oxide group, which may affect its reactivity and biological activity.
2-Phenyl-4,5-dimethyl-3,6-dihydro-2H-1,2-thiazine: Another similar compound with slight structural differences.
Uniqueness
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide is unique due to the presence of the 1-oxide group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its reactivity in certain chemical reactions and its efficacy in biological applications .
Propiedades
Número CAS |
13616-69-8 |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-phenyl-3,6-dihydrothiazine 1-oxide |
InChI |
InChI=1S/C12H15NOS/c1-10-8-13(15(14)9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
AEKOUOIDAINDAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CS(=O)N(C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)

![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
